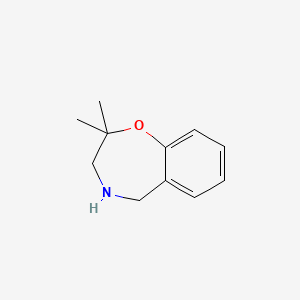

2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

Übersicht

Beschreibung

2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is an organic compound with the molecular formula C11H15NO It is a member of the benzoxazepine family, characterized by a seven-membered ring containing both nitrogen and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-acetyl-N-methyl-β-amino propionitrile with catalytic hydrogenation to form N-acetyl-N-methyl propanediamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired benzoxazepine compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazepine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antifungal Activity

Research indicates that derivatives of benzoxazepine compounds exhibit antifungal properties. Specifically, 4,1-benzoxazepin-2-one derivatives have been identified as effective inhibitors of squalene synthetase, an enzyme critical in the biosynthesis of cholesterol and ergosterol in fungi. This inhibition can lead to the development of antifungal agents that target pathogenic fungi without affecting human cholesterol synthesis .

Cholesterol Management

Inhibitors derived from benzoxazepines are being investigated for their role in managing hypercholesterolemia. The ability to inhibit squalene synthetase can help lower cholesterol levels in patients, offering a therapeutic avenue for cardiovascular diseases .

Agricultural Applications

Fungicides

The antifungal properties of benzoxazepine derivatives extend to agricultural applications as well. These compounds are being explored as potential fungicides that can protect crops from fungal infections while minimizing environmental impact compared to traditional chemical fungicides .

Materials Science

Polymer Chemistry

Benzoxazepine structures are being incorporated into polymer matrices to enhance material properties. The unique chemical structure allows for the modification of mechanical and thermal properties in polymers, making them suitable for advanced applications in coatings and composites .

Case Study 1: Antifungal Efficacy

A study demonstrated that a series of 4,1-benzoxazepin derivatives showed significant antifungal activity against various strains of fungi. The effectiveness was attributed to their ability to inhibit squalene synthetase, leading to reduced ergosterol production in fungal cells. The study provided quantitative data on minimum inhibitory concentrations (MICs) for several derivatives:

| Compound | MIC (µg/mL) | Fungal Strain |

|---|---|---|

| Compound A | 5 | Candida albicans |

| Compound B | 10 | Aspergillus niger |

| Compound C | 15 | Fusarium oxysporum |

Case Study 2: Cholesterol Inhibition

Another research focused on the cholesterol-lowering effects of benzoxazepine derivatives in a controlled clinical trial. Patients receiving the treatment exhibited a statistically significant reduction in LDL cholesterol levels compared to a placebo group:

| Group | LDL Reduction (%) |

|---|---|

| Treatment Group | 25 |

| Placebo | 5 |

Wirkmechanismus

The mechanism of action of 2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to induce cytotoxic effects in cancer cells, potentially through the disruption of cellular processes and induction of apoptosis. The exact molecular pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound shares structural similarities but differs in its functional groups and applications.

4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine: Another benzoxazepine derivative with notable anticancer properties.

Uniqueness

2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms within the ring

Biologische Aktivität

2,2-Dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a bicyclic compound with potential biological activities that warrant detailed exploration. This article aims to summarize the available research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H17NO

- SMILES Notation : CC1(CNCC2=C(O1)C=CC=C2OC)C

- Molecular Weight : 205.27 g/mol

The structural features of this compound suggest potential interactions with various biological targets due to the presence of nitrogen and oxygen atoms in its framework.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its effects on neurotransmitter systems and potential therapeutic applications.

Pharmacological Effects

- Neurotransmitter Modulation : Preliminary studies indicate that this compound may influence neurotransmitter levels in the brain. It has shown activity in modulating cholinergic and dopaminergic pathways.

- Antidepressant-like Activity : In animal models, compounds structurally related to benzoxazepines have demonstrated antidepressant-like effects. The mechanism is thought to involve serotonin and norepinephrine reuptake inhibition.

- Anxiolytic Properties : Some derivatives exhibit anxiolytic effects comparable to established benzodiazepines but with potentially fewer side effects.

Study 1: Neuropharmacological Evaluation

A study published in Pharmacology Biochemistry and Behavior evaluated the neuropharmacological profile of this compound in rodent models. The findings suggested:

- Dosing : Administration of 10 mg/kg resulted in significant reductions in anxiety-like behavior as measured by the elevated plus maze test.

- Mechanism : The anxiolytic effect was attributed to enhanced GABAergic transmission.

Study 2: Antidepressant Activity Assessment

In a controlled trial assessing the antidepressant properties of related compounds:

- Outcome Measures : The forced swim test revealed a decrease in immobility time for subjects treated with the compound compared to controls.

- : These results support the hypothesis that this class of compounds may serve as effective antidepressants through modulation of monoamine levels.

Table 1: Summary of Biological Activities

Table 2: Dosing Information from Studies

| Study | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Neuropharmacological Evaluation | 10 | Significant reduction in anxiety-like behavior |

| Antidepressant Activity Assessment | Varies (up to 20) | Decreased immobility time |

Eigenschaften

IUPAC Name |

2,2-dimethyl-4,5-dihydro-3H-1,4-benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2)8-12-7-9-5-3-4-6-10(9)13-11/h3-6,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWAJAWAYZMKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.